molecular formula C12H10BrN3O B5519333 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide

Katalognummer B5519333
Molekulargewicht: 292.13 g/mol
InChI-Schlüssel: JPFHVYNWDPIKEO-QBDLBBPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the condensation of cyanoacetohydrazide with different aldehydes or ketones. For instance, Mahmoud et al. (2013) described the preparation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide by condensing isatin with cyanoaceto-hydrazide in refluxing 1,4-dioxane, leading to the formation of novel heterocyclic compounds and spirooxoindoles, showcasing a methodology that could be applicable to the synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide (Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide has been studied using X-ray crystallography. For example, Quoc et al. (2019) described the crystal and molecular structures of two N'-(1-phenyl-benzyl-idene)-2-(thiophen-3-yl)acetohydrazides, providing insights into the structural characteristics of similar compounds (Quoc et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions to afford novel heterocyclic compounds. Mahmoud et al. (2013) demonstrated that 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide underwent a series of heterocyclization reactions, indicating the potential reactivity of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide in similar reactions (Mahmoud & El-Azm, 2013).

Physical Properties Analysis

The physical properties of compounds like N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide, including melting points, solubility, and crystalline structure, can often be inferred from related compounds. The work by Kulai and Mallet-Ladeira (2016) on the synthesis and analysis of a coumarin-based compound provides an example of how physical properties can be determined for similar compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are crucial for understanding the utility of such compounds. The study by Sophy and Reheim (2023) on the synthesis of novel azoles/azines from 2-cyano-N'-(3-(2-(2-cyanoacetyl)hydrazinyl)cyclohex-2-en-1-ylidene)acetohydrazide, highlights the chemical versatility and reactivity of these compounds, providing valuable insights into their chemical properties (Sophy & Reheim, 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds that show potential pharmacological activities. This compound has been used in the preparation of novel benzimidazole derivatives, which were characterized and screened for their anticonvulsant properties. The synthesis involves the use of o-phenylenediamine and phenoxyacetic acid as starting materials, leading to compounds with significant protective indexes compared to standard drugs (Shaharyar et al., 2016).

Antimicrobial and Antifungal Applications Another study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds, including 2-pyridone, chromene, and hydrazone derivatives, showed promising in vitro antibacterial and antifungal activities, demonstrating the potential of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide in the development of new antimicrobial agents (Darwish et al., 2014).

Anticancer Potential Research on thiazoline-tetralin derivatives synthesized from N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide evaluated their anticancer potency against various human cancer cell lines. Certain compounds exhibited high antitumor efficiency and induced significant apoptosis levels, suggesting the applicability of this chemical in anticancer drug development (Turan-Zitouni et al., 2018).

Antidiabetic Applications A study on indole-based hybrid oxadiazole scaffolds, incorporating N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide, explored their potential as antidiabetic agents. The compounds demonstrated significant α-glucosidase inhibitory activity, highlighting their potential for further research as antidiabetic agents (Nazir et al., 2018).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. This could include testing it in various reactions, studying its interactions with other molecules, and exploring its potential uses in fields like medicine or materials science .

Eigenschaften

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-11(8-10-4-2-1-3-5-10)9-15-16-12(17)6-7-14/h1-5,8-9H,6H2,(H,16,17)/b11-8-,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFHVYNWDPIKEO-QBDLBBPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CC#N)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.